Ethyl 3-(4-(aminomethyl)phenyl)acrylate
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Overview
Description
Ethyl 3-(4-(aminomethyl)phenyl)acrylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of acrylate, characterized by the presence of an ethyl ester group and an aminomethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-(aminomethyl)phenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzaldehyde with ethyl acrylate in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(aminomethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-(aminomethyl)phenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It finds applications in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(aminomethyl)phenyl)acrylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to participate in various chemical reactions makes it a versatile tool in research and development.
Comparison with Similar Compounds
Ethyl 3-(4-(aminomethyl)phenyl)acrylate can be compared with similar compounds such as:
Ethyl 3-(4-aminophenyl)acrylate: This compound lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Mthis compound: The methyl ester variant has slightly different physical and chemical properties due to the presence of a methyl group instead of an ethyl group.
Ethyl 3-(4-(hydroxymethyl)phenyl)acrylate:
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
792185-51-4 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(aminomethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9,13H2,1H3/b8-7+ |
InChI Key |
POZPKRUDKZLIST-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CN |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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